molecular formula C11H9FINO2 B7889898 methyl 6-fluoro-3-iodo-5-methyl-1H-indole-2-carboxylate

methyl 6-fluoro-3-iodo-5-methyl-1H-indole-2-carboxylate

Cat. No.: B7889898
M. Wt: 333.10 g/mol
InChI Key: SSJQGERZLDLGQX-UHFFFAOYSA-N
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Description

Methyl 6-fluoro-3-iodo-5-methyl-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in natural products and pharmaceuticals. This particular compound is characterized by the presence of fluorine, iodine, and methyl groups attached to the indole core, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-fluoro-3-iodo-5-methyl-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable indole derivative.

    Fluorination: Introduction of the fluorine atom at the 6th position using a fluorinating agent such as Selectfluor.

    Iodination: The 3rd position is iodinated using iodine or an iodine-containing reagent under specific conditions.

    Methylation: The 5th position is methylated using a methylating agent like methyl iodide.

    Esterification: Finally, the carboxyl group at the 2nd position is esterified using methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-fluoro-3-iodo-5-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove specific functional groups.

    Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products Formed

    Substitution Products: Various substituted indoles depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives with altered functional groups.

    Coupling Products: Complex biaryl or heteroaryl compounds.

Scientific Research Applications

Methyl 6-fluoro-3-iodo-5-methyl-1H-indole-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for drug development due to its unique structural features.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 6-fluoro-3-iodo-5-methyl-1H-indole-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine and iodine atoms can enhance its binding affinity and specificity towards these targets, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-fluoro-3-chloro-5-methyl-1H-indole-2-carboxylate
  • Methyl 6-fluoro-3-bromo-5-methyl-1H-indole-2-carboxylate
  • Methyl 6-fluoro-3-iodo-5-ethyl-1H-indole-2-carboxylate

Uniqueness

Methyl 6-fluoro-3-iodo-5-methyl-1H-indole-2-carboxylate is unique due to the specific combination of fluorine, iodine, and methyl groups, which confer distinct chemical reactivity and biological activity. The iodine atom, in particular, allows for versatile substitution reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

methyl 6-fluoro-3-iodo-5-methyl-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FINO2/c1-5-3-6-8(4-7(5)12)14-10(9(6)13)11(15)16-2/h3-4,14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSJQGERZLDLGQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1F)NC(=C2I)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FINO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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